4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Catalog No.
S1904450
CAS No.
1020056-72-7
M.F
C8H7ClN2O
M. Wt
182.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

CAS Number

1020056-72-7

Product Name

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

IUPAC Name

4-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

InChI

InChI=1S/C8H7ClN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11)

InChI Key

VAHOYWJOMYELTR-UHFFFAOYSA-N

SMILES

COC1=CN=C2C(=C1Cl)C=CN2

Canonical SMILES

COC1=CN=C2C(=C1Cl)C=CN2

Application in Cancer Research

Use as a Biochemical Reagent

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound characterized by its unique pyrrolopyridine core structure. This compound features a chloro group at the 4-position and a methoxy group at the 5-position of the pyrrole ring, contributing to its chemical reactivity and biological activity. The molecular formula for this compound is C8H7ClN2O, with a molecular weight of approximately 182.61 g/mol. The presence of the chlorine and methoxy substituents enhances the molecule's polarity and potential for various

The reactivity of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is influenced by its functional groups. Notably:

  • Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Ether Cleavage: The methoxy group may participate in ether cleavage reactions under acidic conditions, facilitating further functionalization of the molecule .
  • Synthesis of Derivatives: This compound serves as a versatile building block in organic synthesis, leading to various derivatives that exhibit potent biological activities .

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine has been investigated for its biological activities, particularly in the context of cancer research:

  • Antitumor Activity: Derivatives of this compound have shown significant antitumor activity against various cancer cell lines, indicating its potential as an anticancer agent. For instance, studies have demonstrated that modifications to the pyrrolopyridine scaffold can enhance its efficacy against specific tumor types .
  • Fibroblast Growth Factor Receptor Inhibition: Some derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. These compounds exhibit inhibitory activities against multiple FGFR isoforms, making them promising candidates for targeted cancer therapies .

The synthesis of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available pyridine or pyrrole derivatives.
  • Chlorination: Introduction of the chloro group can be achieved through electrophilic aromatic substitution reactions using chlorinating agents.
  • Methoxylation: The methoxy group can be introduced via methylation reactions using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
  • Purification: The final product is purified through recrystallization or chromatography to obtain high purity necessary for biological testing .

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine has several applications:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceutical compounds.
  • Anticancer Research: Due to its biological activity against cancer cell lines, it is being explored for development into anticancer drugs targeting specific pathways involved in tumor progression.
  • Material Science: Compounds derived from this structure have been studied for applications in organic light-emitting devices due to their favorable electronic properties .

Interaction studies involving 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine focus on its binding affinity to various biological targets:

  • Binding Affinity to FGFRs: Research has shown that certain derivatives exhibit strong binding affinities to FGFRs, which could lead to effective inhibition of signaling pathways critical for cancer cell proliferation.
  • Structure-Activity Relationship Studies: These studies help elucidate how modifications to the compound's structure affect its biological activity and interaction with target proteins, guiding further drug development efforts .

Several compounds share structural similarities with 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-Chloro-1H-pyrrolo[2,3-b]pyridineLacks methoxy groupAntitumor activity
5-Methoxy-1H-pyrrolo[2,3-b]pyridineLacks chloro groupAntimicrobial properties
6-Chloro-4-methoxyquinolineRelated heterocyclic structureAntiviral activity

Uniqueness

What sets 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine apart is its specific combination of a chloro and methoxy substituent on the pyrrolopyridine core. This unique arrangement enhances its reactivity and biological profile compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry and pharmacology.

Halogenation and Nitration Behavior

The electrophilic aromatic substitution behavior of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is governed by the electronic properties of both the pyrrole and pyridine rings within the fused bicyclic system. The electron-rich pyrrole portion demonstrates enhanced reactivity toward electrophilic species, while the electron-deficient pyridine ring exhibits diminished susceptibility to electrophilic attack [2].

Halogenation Reactions

Bromination of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine proceeds preferentially at the C-3 position of the pyrrole ring under mild conditions using bromine in the presence of iron tribromide catalyst . This regioselectivity arises from the electron-rich nature of the pyrrole nitrogen, which directs electrophiles to adjacent positions through resonance effects [3] . The reaction typically yields 60-85% of the desired monosubstituted product when conducted at controlled temperatures to prevent polyhalogenation .

Chlorination follows similar patterns, with the C-3 position of the pyrrole ring serving as the primary site of attack . However, chlorination requires more forcing conditions compared to bromination, necessitating the use of aluminum chloride as a Lewis acid catalyst . Gas-phase chlorination processes have been developed that employ controlled generation of isolated hot spots within the reaction zone, leading to improved selectivity with yields ranging from 40-70% .

Nitration Behavior

Direct nitration of the pyrrolopyridine system presents significant challenges due to the deactivating influence of the pyridine nitrogen [6]. The electron-withdrawing inductive effect of nitrogen reduces the overall electron density of the aromatic system, requiring vigorous conditions involving concentrated nitric acid and sulfuric acid mixtures [6]. Under these harsh conditions, nitration occurs preferentially at the C-3 position of the pyridine ring (meta to the nitrogen), consistent with the meta-directing effect observed in simple pyridine derivatives [7] [6].

An alternative approach involves the formation of pyridine N-oxides as intermediates, which facilitates subsequent nitration under milder conditions [9]. Treatment with dinitrogen pentoxide in organic solvents provides access to nitrated products with improved yields of 50-75% compared to direct nitration methods [10].

Methoxy Group Directed Reactivity

The methoxy substituent at the C-5 position exerts significant directing effects on the regioselectivity of electrophilic aromatic substitution reactions [3] . As an electron-donating group through resonance, the methoxy group activates adjacent positions toward electrophilic attack while simultaneously directing substitution to ortho and para positions relative to its own location [3] .

Resonance Effects

The methoxy group donates electron density to the aromatic system through resonance involving the oxygen lone pairs [3]. This electron donation partially compensates for the electron-withdrawing effects of the pyridine nitrogen and the chlorine substituent, creating regions of enhanced electron density that are more susceptible to electrophilic attack [3] .

Steric Considerations

The spatial orientation of the methoxy group influences the accessibility of adjacent positions for electrophilic substitution . Crystallographic studies of related methoxy-substituted pyrrolopyridines reveal non-planar conformations, with methoxy groups exhibiting rotation angles of approximately 7° out of the pyridine ring plane . This slight deviation from planarity affects the overlap of the oxygen p-orbitals with the aromatic π-system, modulating the strength of the resonance donation .

Competition with Other Directing Groups

In the presence of multiple directing groups, the methoxy substituent competes with the meta-directing effects of both the chlorine atom and the pyridine nitrogen [6]. The relative strength of these directing effects determines the overall regioselectivity pattern, with the most activating group typically taking precedence [11]. Computational studies using density functional theory methods have provided insights into the relative energies of different substitution pathways, confirming the dominance of methoxy-directed reactivity in many electrophilic substitution reactions .

Nucleophilic Displacement Reactions

Chlorine Substituent Reactivity

The chlorine atom at the C-4 position of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine serves as an excellent leaving group in nucleophilic aromatic substitution reactions [12] [13]. The electron-deficient nature of the pyridine ring, enhanced by the proximity of the electronegative nitrogen atom, activates the chlorine substituent toward nucleophilic attack through stabilization of the intermediate Meisenheimer complex [12] [13].

Mechanistic Pathways

Nucleophilic displacement of the chlorine substituent proceeds via the addition-elimination mechanism characteristic of nucleophilic aromatic substitution [13] [14]. The process involves initial nucleophilic attack at the C-4 carbon, forming a negatively charged intermediate complex that is stabilized by delocalization of electron density onto the electron-withdrawing pyridine nitrogen [13] [14]. Subsequent elimination of chloride anion restores aromaticity and yields the substituted product [13].

Amine Nucleophiles

Primary and secondary amines demonstrate high reactivity toward the chlorine substituent, with reaction rates enhanced by the electron-deficient character of the pyridine ring [12]. These reactions typically require basic conditions and polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at temperatures ranging from 80-120°C [12]. The nucleophilic amination proceeds smoothly with yields often exceeding 70% for most amine substrates [12].

Sterically hindered amines show reduced reactivity, requiring elevated temperatures or extended reaction times to achieve complete conversion [12]. The reaction mechanism involves direct displacement of chlorine without rearrangement, maintaining the substitution pattern of the original pyrrolopyridine framework [15].

Alkoxide and Thiolate Nucleophiles

Alkoxide nucleophiles readily displace the chlorine substituent, although these reactions may require stronger basic conditions compared to amine nucleophiles [12]. Sodium alkoxides in alcoholic solvents provide effective conditions for these transformations, yielding alkoxy-substituted pyrrolopyridines [12].

Thiolate nucleophiles exhibit excellent reactivity toward the chlorine substituent, with reactions proceeding under mild conditions [16]. These transformations can follow either polar nucleophilic substitution pathways or radical mechanisms, depending on the specific reaction conditions and the nature of the thiolate nucleophile [16].

Redox Behavior and Stability Considerations

The redox properties of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine are dominated by the presence of the pyridine nitrogen, which serves as the primary site for both oxidation and reduction processes [24].

N-Oxide Formation and Reduction

Oxidation of the pyridine nitrogen to form the corresponding N-oxide represents the most facile redox transformation [9]. Treatment with meta-chloroperoxybenzoic acid in dichloromethane at 0°C provides the N-oxide derivative in moderate yields (typically 57%) . The N-oxide exhibits enhanced reactivity toward electrophilic substitution reactions, as the positively charged nitrogen further activates the aromatic system .

Reduction of the N-oxide back to the parent pyrrolopyridine can be accomplished using various reducing agents [9]. Iron and hydrochloric acid provide a classical reduction method, while catalytic hydrogenation offers a milder alternative [9]. Molybdenum-based catalysts have emerged as particularly effective systems for the chemoselective reduction of N-oxides in the presence of other reducible functionalities [9].

Electrochemical Properties

Electrochemical studies reveal that 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes both oxidation and reduction processes within accessible potential windows [25] [26]. Anodic oxidation at potentials of 0.5-1.5 V versus the saturated calomel electrode generates radical cation species that are detectable by electron paramagnetic resonance spectroscopy [25] [26].

Cathodic reduction occurs at more negative potentials (-1.0 to -2.0 V versus SCE), leading to the formation of partially reduced heterocyclic products [25]. The reversibility of these electrochemical processes depends on the specific conditions employed, with some processes showing complete reversibility while others result in irreversible chemical changes [25].

Chemical Stability

The overall chemical stability of 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine is enhanced by the aromatic character of the fused ring system [27]. The compound exhibits good thermal stability under normal storage conditions, although prolonged exposure to elevated temperatures may result in decomposition [27].

Air oxidation represents a potential degradation pathway, particularly in the presence of moisture and light [27]. The electron-rich pyrrole portion of the molecule is more susceptible to oxidative degradation than the pyridine ring [27]. Storage under inert atmosphere or in the presence of antioxidants helps maintain long-term stability [27].

Photochemical Behavior

Ultraviolet irradiation can induce various photochemical transformations, including N-oxide formation and ring-opening reactions [28]. These photochemical processes may be exploited for synthetic purposes or may represent unwanted side reactions during photocatalytic processes [28].

XLogP3

1.9

Wikipedia

4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Dates

Last modified: 08-16-2023

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